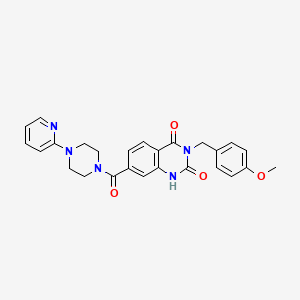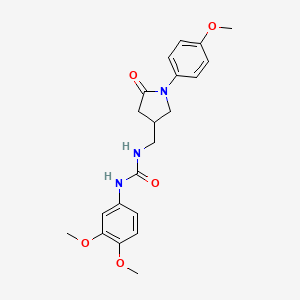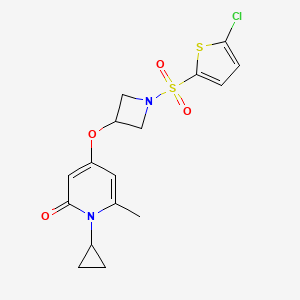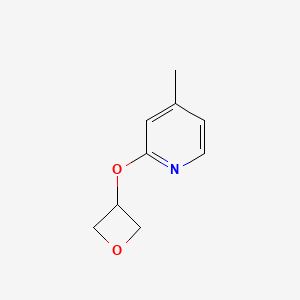![molecular formula C16H15N3S B2437111 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile CAS No. 866018-15-7](/img/structure/B2437111.png)
2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. Additionally, it contains a dimethylamino group (-N(CH3)2), which consists of a nitrogen atom bonded to two methyl groups and another carbon atom. The presence of these functional groups can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Factors such as the hybridization of the carbon atoms, the presence of the sulfur atom in the thiophene ring, and the triple bond in the nitrile group would all contribute to its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-Dimethylamino-1-benzothiophen-6-ol, a key intermediate in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs, involves processes where similar compounds are synthesized (Petrov, Popova, & Androsov, 2015).
- Structural studies of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles, which include dimethylamino groups, help understand their molecular behavior at different temperatures (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994).
- A study on 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile included spectral analysis and quantum chemical studies to understand molecular geometry and properties (Fatma, Bishnoi, & Verma, 2015).
Biological Activity
- Certain thiophene-3-carboxamide derivatives, including compounds with structures similar to the query compound, exhibit antibacterial and antifungal activities (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
- Schiff bases synthesized from 2-aminophenol, including those with dimethylamino-phenyl groups, demonstrated lipoxygenase inhibition and antioxidant activities, along with significant antimicrobial effects (Aslam, Anis, Afza, Hussain, Mehmood, Hussain, Yousuf, Iqbal, Iqbal, & Khan, 2013).
- A study on 2,4-diamino-1,3,5-triazine derivatives, including those with dimethylamino-phenyl groups, showed notable antitumor activity, highlighting their potential in cancer treatment research (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Optical and Electronic Properties
- Certain Schiff bases, including those with structures similar to the query compound, have been identified as potential materials for non-linear optical applications (Nesterov, Timofeeva, Borbulevych, Antipin, & Clark, 2000).
- The study of 2-amino-4-(4-(dimethylamino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile (AMAPB) provided insights into solvatochromic behavior, demonstrating its utility as a probe in understanding solute-solvent interactions (Elmsheeti, Hemdan, Sammour, & Alnajjar, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-19(2)15-7-5-13(6-8-15)4-3-10-18-16-14(12-17)9-11-20-16/h3-11H,1-2H3/b4-3+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBBTKJKCCZMT-DGDUMEAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)




![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)

![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)



![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)

![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)